Cas no 1008435-52-6 ([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-(butan-2-ylamino)-2-oxoethyl quinoline-2-carboxylate
- [2-(butan-2-ylamino)-2-oxoethyl] quinoline-2-carboxylate
- STL075448
- 2-(sec-butylamino)-2-oxoethyl quinoline-2-carboxylate
- [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate
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- Inchi: 1S/C16H18N2O3/c1-3-11(2)17-15(19)10-21-16(20)14-9-8-12-6-4-5-7-13(12)18-14/h4-9,11H,3,10H2,1-2H3,(H,17,19)
- InChI Key: ILZBHOUHVUNHBR-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=C2C=CC=CC2=N1)=O)CC(NC(C)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 373
- XLogP3: 3
- Topological Polar Surface Area: 68.3
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-1916-2μmol |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-5μmol |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-10μmol |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-20μmol |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-1mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-2mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-3mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-4mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-5mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1916-10mg |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate |
1008435-52-6 | 10mg |
$79.0 | 2023-09-07 |
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate
Introduction to [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, the compound with the CAS number 1008435-52-6 and the product name [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its quinoline core and carbamoyl substituents, has been the subject of extensive research in various fields, particularly in medicinal chemistry and drug development.
The quinoline scaffold is a well-known pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The presence of a carbamoyl group in the structure of [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] adds an additional layer of functionality, which can influence its interactions with biological targets. This modification has been explored to enhance the pharmacological properties of quinoline-based compounds, making them more effective in treating various diseases.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with improved efficacy and reduced side effects. The compound [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] represents a significant advancement in this area. Its unique structure allows for multiple points of interaction with biological targets, which can lead to more potent and selective drug candidates. This has made it a promising candidate for further investigation in preclinical and clinical studies.
The synthesis of [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] involves a series of well-established chemical reactions, including condensation, cyclization, and functional group transformations. The butan-2-yl moiety introduces a hydrophobic region to the molecule, which can enhance its solubility and bioavailability. Additionally, the carbamoyl group provides a site for further chemical modifications, allowing researchers to tailor the compound's properties to specific therapeutic needs.
One of the most exciting aspects of this compound is its potential application in the treatment of cancer. Quinoline derivatives have shown promise as chemotherapeutic agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. The carbamoyl group in [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] may enhance its ability to interact with these enzymes, leading to more effective cancer treatments. Preliminary studies have suggested that this compound can induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for further development.
The compound's potential extends beyond oncology. Research has also explored its use in treating infectious diseases such as malaria and tuberculosis. Quinoline-based compounds have a long history of use in antimalarial drugs, and modifications to their structure have led to the development of more effective treatments. The addition of a carbamoyl group may enhance the compound's ability to inhibit parasitic enzymes, providing a new tool in the fight against these diseases.
In addition to its therapeutic potential, [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] has shown promise in materials science applications. Its unique structure and properties make it suitable for use as a building block in the development of new materials with specialized functions. For example, it could be used to create polymers with enhanced mechanical strength or conductive properties. These applications highlight the versatility of this compound and its potential impact on various industries.
The ongoing research into [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] underscores the importance of continued investment in chemical research and development. As our understanding of molecular interactions grows, so does our ability to design compounds with specific therapeutic effects. This compound represents just one example of how advances in chemistry can lead to breakthroughs in medicine and materials science.
In conclusion, [(butan-2-yl)carbamoyl)methyl quinoline-2-carboxylate] is a remarkable compound with significant potential across multiple fields. Its unique structure and properties make it a valuable tool for researchers working on new drugs, materials, and technologies. As further research uncovers its full capabilities, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and innovation.
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